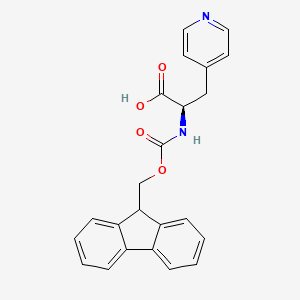

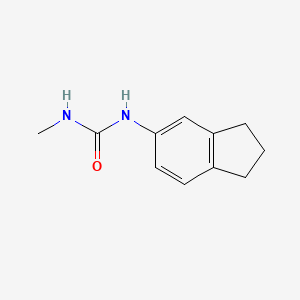

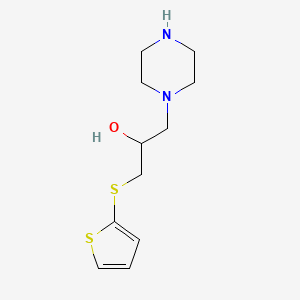

![molecular formula C24H24N4O B2389086 1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848922-55-4](/img/structure/B2389086.png)

1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of application for such compounds involves their synthesis and chemical characterization. For example, the synthesis of novel pyrimidine and fused pyrimidine derivatives, including variations of the core benzimidazole structure, has been explored. These synthetic routes typically involve reactions with different electrophilic reagents to yield a variety of derivatives, which are then characterized by IR, 1H NMR, and mass spectra (Mahmoud et al., 2011). Similarly, green multicomponent syntheses of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives have been developed, leveraging the benefits of excellent yield, low cost, and reduced environmental impact (Liu et al., 2008).

Biological Activities

The biological activities of benzimidazole derivatives have also been a focal point of research. Studies include the evaluation of antioxidant and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, revealing their potential as therapeutic agents (Bassyouni et al., 2012). Moreover, the inhibition of benzimidazole derivatives on corrosion of iron in acidic solutions has been investigated, indicating their utility in materials science and engineering applications (Khaled, 2003).

Advanced Materials and Catalysis

Benzimidazole derivatives have been utilized in the development of advanced materials and as catalysts. The synthesis and characterization of novel pyrimido[1,2-a] benzimidazole derivatives, aimed at exploring their chemical properties and potential applications in materials science, highlight this area of research (Hafedh et al., 2022). Additionally, the use of benzoyl cyanide in ionic liquids for the efficient and selective benzoylation of nucleosides demonstrates the application of benzimidazole derivatives in catalytic processes, offering a 'green' alternative to traditional methods (Prasad et al., 2005).

properties

IUPAC Name |

1-(2-methoxyethylamino)-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-16-8-10-18(11-9-16)14-19-17(2)20(15-25)24-27-21-6-4-5-7-22(21)28(24)23(19)26-12-13-29-3/h4-11,26H,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWEMRVUJQHNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

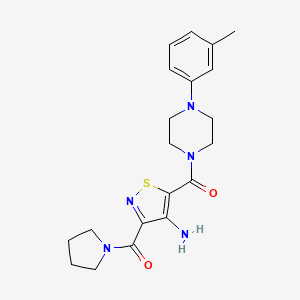

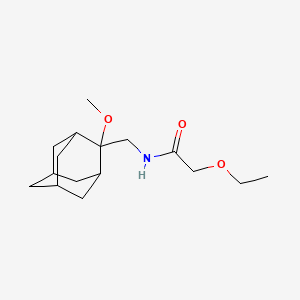

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)

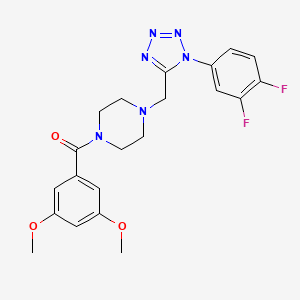

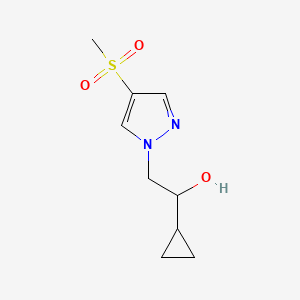

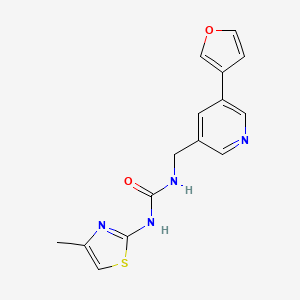

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)

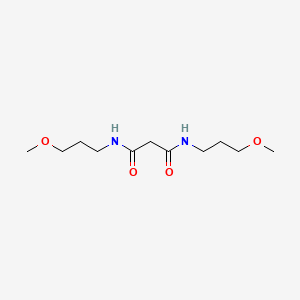

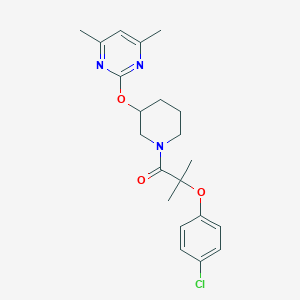

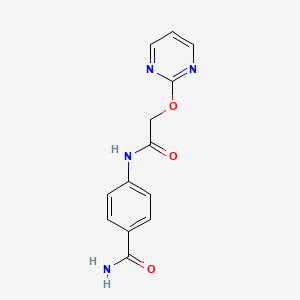

![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)